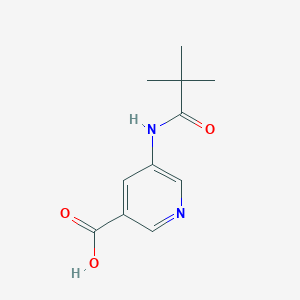

5-(2,2-Dimethyl-propionylamino)-nicotinic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(2,2-dimethylpropanoylamino)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c1-11(2,3)10(16)13-8-4-7(9(14)15)5-12-6-8/h4-6H,1-3H3,(H,13,16)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHYYHNBAUXHABM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=CN=CC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00640081 | |

| Record name | 5-(2,2-Dimethylpropanamido)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

879326-77-9 | |

| Record name | 5-[(2,2-Dimethyl-1-oxopropyl)amino]-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=879326-77-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(2,2-Dimethylpropanamido)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-(2,2-Dimethyl-propionylamino)-nicotinic acid

For Researchers, Scientists, and Drug Development Professionals

Chemical Profile

A summary of the key identifiers for the target compound is presented below.

| Property | Value |

| Compound Name | 5-(2,2-Dimethyl-propionylamino)-nicotinic acid |

| Synonyms | 5-(Pivaloylamino)nicotinic acid, 5-(2,2-dimethylpropanamido)nicotinic acid |

| CAS Number | 879326-77-9 |

| Molecular Formula | C₁₁H₁₄N₂O₃ |

| Molecular Weight | 222.24 g/mol |

| Structure | |

|

Synthesis Pathway

The proposed synthesis involves the acylation of 5-aminonicotinic acid with pivaloyl chloride. This reaction forms an amide bond between the amino group of the nicotinic acid backbone and the pivaloyl group. A non-nucleophilic base is utilized to neutralize the hydrochloric acid generated during the reaction.

Caption: Proposed synthesis pathway for this compound.

Experimental Protocol

This section details the proposed methodology for the synthesis of this compound.

3.1. Materials and Reagents

| Reagent | CAS Number | Molar Mass ( g/mol ) | Purity |

| 5-Aminonicotinic acid | 24242-19-1 | 138.12 | ≥97% |

| Pivaloyl chloride | 3282-30-2 | 120.58 | ≥99% |

| Triethylamine | 121-44-8 | 101.19 | ≥99.5% |

| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | ≥99.8% |

| Hydrochloric acid (HCl), 1 M | 7647-01-0 | 36.46 | 1 M |

| Sodium sulfate, anhydrous | 7757-82-6 | 142.04 | ≥99% |

3.2. Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Inert gas supply (Nitrogen or Argon)

-

Standard glassware for workup and purification

-

Rotary evaporator

-

pH meter or pH paper

3.3. Reaction Procedure

The overall workflow for the synthesis is depicted below.

Caption: Step-by-step workflow for the synthesis of the target compound.

Step-by-Step Instructions:

-

To a dry round-bottom flask under an inert atmosphere, add 5-aminonicotinic acid (1.0 eq).

-

Add anhydrous dichloromethane (DCM) to the flask to create a suspension.

-

Add triethylamine (1.1 - 1.5 eq) to the suspension and stir.

-

Cool the mixture to 0°C using an ice bath.

-

Slowly add pivaloyl chloride (1.1 eq) dropwise to the cooled suspension over a period of 15-30 minutes.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Acidify the aqueous layer to a pH of approximately 3-4 with 1 M HCl to precipitate the product.

-

Extract the product with dichloromethane.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Expected Results and Characterization

The following table summarizes the expected data for the synthesized compound.

| Parameter | Expected Value/Result |

| Theoretical Yield | Based on the limiting reagent (typically 5-aminonicotinic acid) |

| Appearance | White to off-white solid |

| Melting Point | To be determined experimentally |

| ¹H NMR | Peaks corresponding to the pivaloyl group (singlet, ~1.3 ppm, 9H), the pyridine ring protons, and the amide and carboxylic acid protons. |

| ¹³C NMR | Peaks corresponding to the carbons of the pivaloyl group, the pyridine ring, the amide carbonyl, and the carboxylic acid carbonyl. |

| Mass Spectrometry (MS) | [M+H]⁺ at m/z = 223.10 |

| Purity (by HPLC) | ≥95% after purification |

Safety Precautions

-

Pivaloyl chloride is corrosive and reacts violently with water. Handle with care in a fume hood.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Use appropriate personal protective equipment (PPE), including gloves and safety glasses, and work in a well-ventilated area.

-

Triethylamine is a flammable and corrosive liquid.

-

Standard laboratory safety procedures should be followed at all times.

Disclaimer: This document provides a proposed synthesis protocol based on established chemical principles. The reaction should be performed by a qualified chemist in a suitable laboratory setting. All necessary safety precautions should be taken. The actual reaction conditions, including stoichiometry, temperature, and reaction time, may require optimization to achieve the desired yield and purity.

An In-depth Technical Guide on the Chemical Properties of 5-(2,2-Dimethyl-propionylamino)-nicotinic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known chemical and physical properties of 5-(2,2-Dimethyl-propionylamino)-nicotinic acid, a derivative of nicotinic acid (Vitamin B3). Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also furnishes information on the closely related parent compound, nicotinic acid, to provide a comparative context for its anticipated characteristics. This document is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development involving nicotinic acid derivatives.

Introduction

This compound, also known as 5-(pivaloylamino)nicotinic acid, belongs to the family of N-acylaminonicotinic acids. These compounds are derivatives of nicotinic acid, a vital nutrient and a precursor to the coenzymes NAD and NADP. Nicotinic acid and its derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including lipid-lowering, anti-inflammatory, and antimicrobial effects. The substitution at the 5-position of the pyridine ring with a pivaloylamino group is expected to modulate the parent molecule's physicochemical properties and biological activity, making it a compound of interest for further investigation.

Chemical and Physical Properties

Detailed experimental data for this compound is scarce in the current scientific literature. The following tables summarize the available information for the target compound and provide a comparative analysis with its parent compound, nicotinic acid.

Table 1: General Chemical Properties

| Property | This compound | Nicotinic Acid (for comparison) |

| IUPAC Name | 5-(2,2-dimethylpropanamido)nicotinic acid | Pyridine-3-carboxylic acid |

| Synonyms | 5-(pivaloylamino)nicotinic acid | Niacin, Vitamin B3 |

| CAS Number | 879326-77-9 | 59-67-6 |

| Molecular Formula | C₁₁H₁₄N₂O₃ | C₆H₅NO₂ |

| Molecular Weight | 222.24 g/mol | 123.11 g/mol |

| Appearance | Solid (predicted) | White crystalline powder |

Table 2: Physicochemical Data

| Property | This compound | Nicotinic Acid (for comparison) |

| Melting Point | Data not available | 236-239 °C |

| Boiling Point | Data not available | Sublimes |

| Solubility | Data not available | 1 g in 60 mL of water; soluble in boiling water and alcohol |

| pKa | Data not available | 4.85 (carboxyl group) |

Experimental Protocols

General Synthesis Approach

A plausible synthetic route for this compound would involve the acylation of 5-aminonicotinic acid with pivaloyl chloride or pivalic anhydride. The reaction would likely be carried out in an inert solvent in the presence of a base to neutralize the hydrogen chloride byproduct.

Reaction Scheme:

Caption: Plausible synthesis of the target compound.

Purification

Purification of the final product would likely involve standard techniques such as recrystallization from a suitable solvent system to remove unreacted starting materials and byproducts. The choice of solvent would depend on the solubility characteristics of the product.

Characterization

The structure and purity of the synthesized compound would be confirmed using various analytical methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to elucidate the chemical structure by identifying the different types of protons and carbons and their connectivity.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify the presence of key functional groups such as the carboxylic acid (O-H and C=O stretches) and the amide (N-H and C=O stretches).

-

Melting Point Analysis: To determine the purity of the compound.

Potential Biological Activity and Signaling Pathways

While no specific biological data for this compound has been found, the activities of related nicotinic acid derivatives suggest potential areas of interest for pharmacological screening.

Derivatives of nicotinic acid with substitutions at the 5-amino position have been investigated for various biological activities, including:

-

Anti-inflammatory effects: Some nicotinic acid derivatives have shown the ability to inhibit inflammatory pathways.

-

Enzyme inhibition: Certain derivatives have been found to inhibit enzymes such as α-amylase and α-glucosidase, suggesting potential applications in managing diabetes.

The biological effects of nicotinic acid are primarily mediated through the activation of the G-protein coupled receptor GPR109A (also known as HCA₂). It is plausible that this compound could also interact with this receptor, potentially modulating downstream signaling pathways involved in lipid metabolism and inflammation.

Caption: Hypothetical signaling pathway.

Conclusion

This compound is a nicotinic acid derivative with potential for novel pharmacological applications. This guide has summarized the currently available chemical information and has provided a framework for its synthesis and characterization based on established chemical principles for related compounds. Further experimental investigation is necessary to fully elucidate its physicochemical properties, develop robust synthetic and analytical protocols, and explore its biological activity profile and mechanisms of action. This document serves as a starting point for researchers aiming to explore the therapeutic potential of this and similar nicotinic acid derivatives.

In-depth Technical Guide: 5-(2,2-Dimethyl-propionylamino)-nicotinic acid (CAS 879326-77-9)

To our valued researchers, scientists, and drug development professionals: This document serves as a summary of the currently available information for the compound 5-(2,2-Dimethyl-propionylamino)-nicotinic acid. Despite a comprehensive search of scientific literature, patent databases, and chemical repositories, detailed information regarding its biological activity, experimental protocols, and associated signaling pathways is not publicly available at this time. The following sections provide the confirmed chemical and physical data for this compound.

Chemical Identity and Properties

This compound, also known by its synonym 5-Pivalamidonicotinic acid, is a derivative of nicotinic acid. Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 879326-77-9 | Chemical Supplier Catalogs |

| Molecular Formula | C₁₁H₁₄N₂O₃ | Chemical Supplier Catalogs |

| Molecular Weight | 222.24 g/mol | Chemical Supplier Catalogs |

| Canonical SMILES | CC(C)(C)C(=O)NC1=CC(=C(C=N1)C(=O)O) | Chemical Supplier Catalogs |

| Physical Description | Solid (presumed) | General chemical knowledge |

Synthesis

While specific, detailed experimental protocols for the synthesis of this compound are not available in published literature, a logical synthetic route can be proposed based on standard organic chemistry principles. This hypothetical pathway is for informational purposes only and has not been experimentally validated from available resources.

Proposed Retrosynthetic Analysis

A plausible disconnection approach for the synthesis of the target molecule would involve the acylation of an aminonicotinic acid derivative.

Caption: Retrosynthetic analysis of the target compound.

Hypothetical Experimental Workflow

The synthesis could potentially be achieved by reacting 5-aminonicotinic acid with pivaloyl chloride in the presence of a suitable base to neutralize the HCl byproduct.

Caption: A potential workflow for the synthesis.

Biological Activity and Signaling Pathways

Extensive searches of scientific databases have not yielded any specific information regarding the biological activity, mechanism of action, or any associated signaling pathways for this compound. Research on other nicotinic acid derivatives suggests a wide range of potential biological activities, including anti-inflammatory and anticancer effects. However, it is crucial to note that these are general observations for the compound class and do not specifically apply to the title compound without experimental validation.

Conclusion and Future Directions

This compound (CAS 879326-77-9) is a chemical entity for which detailed biological data is not currently available in the public domain. The information presented in this guide is limited to its chemical identity and a proposed, unverified synthetic route.

For researchers and drug development professionals interested in this compound, the following steps would be necessary to elucidate its properties:

-

De novo Synthesis and Characterization: The compound would need to be synthesized and its identity and purity confirmed using standard analytical techniques (NMR, Mass Spectrometry, etc.).

-

In vitro Screening: A broad panel of in vitro assays would be required to identify any potential biological activity. This could include receptor binding assays, enzyme inhibition assays, and cell-based functional screens.

-

Mechanism of Action Studies: Should any significant biological activity be identified, further studies would be needed to determine the compound's mechanism of action and identify its molecular targets.

We will continue to monitor the scientific literature and update this technical guide as new information becomes available.

A Technical Guide to 5-(2,2-Dimethyl-propionylamino)-nicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the chemical compound 5-(2,2-Dimethyl-propionylamino)-nicotinic acid, a derivative of nicotinic acid (Vitamin B3). This guide is intended for professionals in research and drug development, offering key data, plausible experimental protocols, and relevant biological context.

Core Compound Data

This compound is a research chemical. Key quantitative data for this compound are summarized below.

| Property | Value | Source |

| Molecular Weight | 222.24 g/mol | [1][2] |

| Molecular Formula | C₁₁H₁₄N₂O₃ | [1][2][3] |

| CAS Number | 879326-77-9 | [1][4] |

| Physical Form | Solid | [1] |

| SMILES | CC(C)(C)C(=O)Nc1cncc(c1)C(O)=O | [1] |

| InChI Key | VHYYHNBAUXHABM-UHFFFAOYSA-N | [1] |

Plausible Synthetic Pathway

The following diagram illustrates the proposed experimental workflow.

References

An In-depth Technical Guide on the Core Mechanism of Action of Nicotinic Acid Derivatives: A Focus on 5-(2,2-Dimethyl-propionylamino)-nicotinic acid

Disclaimer: There is currently no publicly available scientific literature detailing the specific mechanism of action for 5-(2,2-Dimethyl-propionylamino)-nicotinic acid. As this molecule is a derivative of nicotinic acid (niacin), this guide will focus on the well-established mechanisms of action of nicotinic acid and its derivatives. The information presented herein is intended for researchers, scientists, and drug development professionals to provide a foundational understanding of the potential biological activities of this class of compounds.

Introduction

Nicotinic acid, a member of the vitamin B complex, is a potent lipid-modifying agent that has been in clinical use for decades. Its primary therapeutic effects include lowering low-density lipoprotein (LDL) cholesterol, triglycerides, and lipoprotein(a), while increasing high-density lipoprotein (HDL) cholesterol.[1][2][3] The pleiotropic effects of nicotinic acid extend beyond lipid modulation to include anti-inflammatory and vascular protective properties.[4][5][6] The diverse biological activities of nicotinic acid are mediated through multiple mechanisms, primarily involving the activation of the G protein-coupled receptor 109A (GPR109A), inhibition of diacylglycerol acyltransferase-2 (DGAT2), and modulation of apolipoprotein A-I (apoA-I) metabolism and inflammatory signaling pathways such as NF-κB.[1][5][7][8]

This technical guide provides a detailed overview of these core mechanisms, supported by quantitative data, experimental protocols, and signaling pathway diagrams to facilitate further research and drug development in this area.

Core Mechanisms of Action

GPR109A (HCA₂) Receptor Activation and Downstream Signaling

The most well-characterized mechanism of nicotinic acid is its action as a high-affinity agonist for the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA₂).[1][9] This receptor is predominantly expressed in adipocytes and immune cells such as macrophages.[10][11]

Activation of GPR109A in adipocytes leads to the coupling of the inhibitory G protein (Gi), which in turn inhibits adenylyl cyclase.[3] This inhibition results in decreased intracellular levels of cyclic AMP (cAMP). Lower cAMP levels reduce the activity of protein kinase A (PKA), which subsequently decreases the phosphorylation and activation of hormone-sensitive lipase (HSL). The net effect is the inhibition of lipolysis, leading to a reduction in the release of free fatty acids (FFAs) from adipose tissue into the circulation.[3] The diminished flux of FFAs to the liver is a key factor in the reduced hepatic synthesis of triglycerides and the subsequent decrease in the production and secretion of very-low-density lipoproteins (VLDL).[3][12]

References

- 1. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. old.rrjournals.com [old.rrjournals.com]

- 3. annualreviews.org [annualreviews.org]

- 4. Niacin Inhibits Vascular Inflammation via Downregulating Nuclear Transcription Factor-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Niacin inhibits vascular inflammation via downregulating nuclear transcription factor-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Niacin Suppresses Progression of Atherosclerosis by Inhibiting Vascular Inflammation and Apoptosis of Vascular Smooth Muscle Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Niacin noncompetitively inhibits DGAT2 but not DGAT1 activity in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells - Watch Related Videos [visualize.jove.com]

- 11. Inflammation stimulates niacin receptor (GPR109A/HCA2) expression in adipose tissue and macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Lack of Publicly Available Data for 5-(2,2-Dimethyl-propionylamino)-nicotinic acid; A Technical Guide to the Biological Activity of its Parent Compound, Nicotinic Acid

Disclaimer: As of December 2025, a comprehensive search of publicly available scientific literature and databases has revealed no specific biological activity data, experimental protocols, or established signaling pathways for the compound 5-(2,2-Dimethyl-propionylamino)-nicotinic acid (CAS Number: 879326-77-9). This compound is currently listed by chemical suppliers for research purposes only and is not intended for diagnostic or therapeutic use.

Given the absence of information on the specified derivative, this guide will provide an in-depth technical overview of the well-characterized biological activity of its parent compound, Nicotinic Acid (also known as niacin or vitamin B3). This information is intended for researchers, scientists, and drug development professionals who may be investigating derivatives of nicotinic acid.

Introduction to Nicotinic Acid

Nicotinic acid is a water-soluble B vitamin that plays a crucial role in cellular metabolism.[1][2] In pharmacological doses, it has been used for decades as a lipid-modifying agent to treat dyslipidemia.[3][4] Its primary effects include reducing low-density lipoprotein (LDL) cholesterol, triglycerides, and lipoprotein(a), while increasing high-density lipoprotein (HDL) cholesterol.[3][5][6] These effects are mediated through various mechanisms, including the activation of specific G protein-coupled receptors and direct inhibition of enzymes involved in lipid synthesis.[3][5][6]

Quantitative Biological Data

The following table summarizes key quantitative data related to the biological activity of nicotinic acid.

| Parameter | Value | Cell/System | Description | Reference |

| Receptor Binding | - | Adipocytes and Spleen Membranes | Specific binding sites for nicotinic acid identified. | [1] |

| GPR109A Activation | - | - | Nicotinic acid is an agonist for the G protein-coupled receptor GPR109A (HCA2). | [6] |

| IC50 (hTRPV3) | 12.4 ± 4.2 μM | HEK293T cells | Inhibitory concentration for the transient receptor potential vanilloid 3 (TRPV3) channel by a nicotinic acid derivative, rosmarinic acid. While not nicotinic acid itself, it demonstrates the potential for nicotinic acid derivatives to interact with ion channels. |

Signaling Pathways

Nicotinic acid exerts its biological effects through multiple signaling pathways. The primary pathways are detailed below.

GPR109A-Mediated Antilipolytic Pathway in Adipocytes

Activation of the GPR109A receptor on the surface of adipocytes by nicotinic acid leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequently, a reduction in the activity of hormone-sensitive lipase. This inhibits the breakdown of triglycerides into free fatty acids (FFAs), thereby reducing the flux of FFAs to the liver.[1]

Caption: GPR109A-mediated antilipolytic pathway in adipocytes.

Hepatic Mechanisms of Action

In the liver, nicotinic acid has several effects:

-

Inhibition of DGAT2: It directly inhibits diacylglycerol O-acyltransferase 2 (DGAT2), a key enzyme in triglyceride synthesis. This leads to reduced VLDL secretion.[3][5]

-

Reduced Apo A-I Catabolism: It decreases the breakdown of apolipoprotein A-I (Apo A-I), a major component of HDL, leading to increased HDL levels.[3][5]

-

Inhibition of HDL-C Hepatic Uptake: It suppresses the production of cholesterol ester transfer protein (CETP), which inhibits the uptake of HDL cholesterol by the liver.[5]

Caption: Hepatic mechanisms of nicotinic acid action.

Anti-inflammatory Pathway via NF-κB Signaling

Nicotinic acid has been shown to inhibit vascular inflammation by downregulating the nuclear factor-kappa B (NF-κB) signaling pathway. It can suppress the expression of pro-inflammatory cytokines like IL-6 and TNF-α.

Caption: Anti-inflammatory pathway of nicotinic acid via NF-κB.

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility. Below are generalized protocols based on common experimental designs used to study nicotinic acid.

In Vivo Model of Liver Fibrosis

-

Objective: To evaluate the effect of nicotinic acid on experimentally induced liver fibrosis.

-

Animal Model: Male Wistar rats.

-

Induction of Fibrosis: Chronic administration of thioacetamide (TAA).

-

Treatment Groups:

-

Control group.

-

TAA-only group.

-

TAA + Nicotinic acid co-administration group.

-

-

Procedure:

-

Animals are divided into the three groups.

-

The TAA and TAA + Nicotinic acid groups receive TAA to induce liver fibrosis over a period of 8 weeks.

-

The TAA + Nicotinic acid group also receives daily doses of nicotinic acid.

-

At the end of the 8-week period, animals are sacrificed.

-

Blood and liver tissue samples are collected for analysis.

-

-

Analysis:

-

Biochemical Analysis: Measurement of liver enzymes (e.g., ALT, AST) in serum.

-

Histopathology: Liver sections are stained with hematoxylin and eosin (H&E) and Masson's trichrome to assess liver damage and collagen deposition.

-

Hydroxyproline Assay: Quantification of hydroxyproline content in liver tissue as a measure of collagen.

-

Western Blot: Analysis of protein expression levels of key fibrotic markers such as TGF-β, CTGF, and α-SMA.

-

Zymography: Assessment of the activity of matrix metalloproteinases (MMPs) such as MMP-2 and MMP-9.

-

In Vitro Vascular Inflammation Model

-

Objective: To investigate the effect of nicotinic acid on vascular inflammation in vitro.

-

Cell Lines: Human Umbilical Vein Endothelial Cells (HUVECs) and THP-1 macrophages.

-

Induction of Inflammation: Stimulation with oxidized low-density lipoprotein (oxLDL).

-

Procedure:

-

HUVECs and THP-1 macrophages are cultured under standard conditions.

-

Cells are pre-incubated with varying concentrations of nicotinic acid.

-

Inflammation is induced by adding oxLDL to the cell culture medium.

-

Cells and culture supernatants are harvested for analysis.

-

-

Analysis:

-

Cytokine Measurement: Quantification of IL-6 and TNF-α levels in the culture supernatant using ELISA.

-

Western Blot: Determination of the protein expression levels of NF-κB p65 and Notch1 in cell lysates.

-

Apoptosis Assay: Assessment of oxLDL-induced apoptosis in HUVECs using methods like flow cytometry with Annexin V/PI staining.

-

Conclusion

While direct biological data for this compound is not currently available, the extensive research on its parent compound, nicotinic acid, provides a strong foundation for understanding the potential biological activities of its derivatives. Nicotinic acid's multifaceted mechanisms of action, including its lipid-modifying and anti-inflammatory effects, are well-documented. Researchers investigating novel derivatives can leverage the established experimental protocols and knowledge of the signaling pathways of nicotinic acid to guide their studies. Future research is necessary to elucidate the specific biological profile of this compound and determine if it retains, modifies, or has novel activities compared to its parent compound.

References

In-Depth Technical Guide: Physicochemical Properties and Solubility Determination of 5-(2,2-Dimethyl-propionylamino)-nicotinic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(2,2-Dimethyl-propionylamino)-nicotinic acid is a derivative of nicotinic acid, also known as vitamin B3. Nicotinic acid and its derivatives are of significant interest in pharmaceutical research due to their various biological activities.[1][2] The physicochemical properties of such compounds, particularly their solubility, are critical factors that influence their bioavailability, formulation development, and overall therapeutic efficacy.[1] Different crystalline forms, or polymorphs, of a drug molecule can exhibit different dissolution rates and aqueous solubility.[1] This guide provides a summary of the known physicochemical properties of this compound and presents a detailed experimental protocol for determining its solubility.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄N₂O₃ | Sigma-Aldrich |

| Molecular Weight | 222.24 g/mol | Sigma-Aldrich |

| Physical Form | Solid | Sigma-Aldrich |

The solubility of the parent compound, nicotinic acid, has been studied in various solvents, with the following order of mole fraction equilibrium solubility observed: dimethyl sulfoxide (DMSO) >> ethanol > water > acetone > diethyl ether > acetonitrile.[3][4] This trend appears to be primarily determined by the polarity and polarizability of the solvent.[3][4]

Experimental Protocol: Thermodynamic Solubility Determination by Shake-Flask Method

The shake-flask method is a widely used and reliable technique for determining the thermodynamic (or equilibrium) solubility of a compound.[5] It measures the concentration of a solute in a saturated solution when it is in equilibrium with an excess of the solid compound.[6]

Materials and Equipment

-

This compound (crystalline solid)

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, DMSO)

-

Glass vials or flasks with screw caps

-

Orbital shaker or thermomixer with temperature control

-

Analytical balance

-

Centrifuge

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Solvent: Prepare the desired solvent systems. For aqueous solubility, use purified water or a relevant buffer like PBS.

-

Addition of Excess Solid: Add an excess amount of solid this compound to a pre-weighed vial. The amount should be sufficient to ensure that a solid phase remains after equilibrium is reached.

-

Solvent Addition: Add a known volume or mass of the selected solvent to the vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker or thermomixer set to a constant temperature (e.g., 25°C or 37°C). Shake the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[7][8] The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration in the solution remains constant.

-

Phase Separation: After equilibration, allow the samples to stand undisturbed at the same temperature to let the excess solid settle. Subsequently, separate the solid phase from the supernatant by either centrifugation or filtration.[7][8] Filtration should be performed using a filter that does not adsorb the compound.

-

Sample Preparation for Analysis: Carefully take an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantification: Analyze the concentration of the dissolved compound in the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.[7] A calibration curve should be prepared using standard solutions of known concentrations.

-

Calculation of Solubility: Calculate the solubility of the compound in the chosen solvent based on the measured concentration and the dilution factor. The results are typically expressed in units of µg/mL or mg/L.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for determining the thermodynamic solubility of a compound using the shake-flask method.

Caption: Workflow for Thermodynamic Solubility Determination.

Alternative Method: Kinetic Solubility Screening by Nephelometry

For earlier stages of drug discovery where high-throughput screening is required, kinetic solubility assays are often employed.[7] Nephelometry is a rapid method that measures the light scattered by undissolved particles in a solution to determine the point at which a compound precipitates.[9][10]

Brief Protocol Overview

-

Stock Solution: Prepare a concentrated stock solution of the compound in DMSO.

-

Serial Dilution: Dispense the stock solution into a microtiter plate and perform serial dilutions with an aqueous buffer (e.g., PBS).[9]

-

Incubation: Incubate the plate at a controlled temperature for a shorter period (e.g., 1-2 hours).[9]

-

Measurement: Use a nephelometer to measure the light scattering in each well.[9]

-

Data Analysis: The concentration at which a significant increase in light scattering is observed is considered the kinetic solubility.

Experimental Workflow for Kinetic Solubility

The following diagram illustrates the workflow for a high-throughput kinetic solubility screen using nephelometry.

Caption: Workflow for Kinetic Solubility Screening.

Conclusion

Understanding the solubility of this compound is fundamental for its development as a potential therapeutic agent. While specific solubility data is currently lacking, this guide provides the necessary framework for its determination. The choice between the shake-flask method for thermodynamic solubility and nephelometry for kinetic solubility will depend on the stage of research and the specific questions being addressed. Accurate and reproducible solubility data will be invaluable for formulation design, in vitro assay development, and the interpretation of biological activity data.

References

- 1. Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. refp.cohlife.org [refp.cohlife.org]

- 4. researchgate.net [researchgate.net]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 7. enamine.net [enamine.net]

- 8. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 10. enamine.net [enamine.net]

Spectroscopic Characterization of 5-(2,2-Dimethyl-propionylamino)-nicotinic acid: A Technical Guide

Disclaimer: Publicly available, experimentally determined spectroscopic data for 5-(2,2-Dimethyl-propionylamino)-nicotinic acid is limited. The data presented in this guide is predictive, based on the chemical structure and established principles of spectroscopic analysis. The experimental protocols provided are generalized and may require optimization for specific instrumentation and sample characteristics.

Introduction

This compound is a derivative of nicotinic acid, also known as vitamin B3. Its structure incorporates a pivaloyl (2,2-dimethyl-propionyl) group attached to the amino group at the 5-position of the nicotinic acid scaffold. This modification is expected to significantly influence its spectroscopic properties compared to the parent compound. This technical guide provides an in-depth overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. It also outlines detailed, generalized experimental protocols for acquiring this data, intended for researchers, scientists, and professionals in drug development.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with known data for similar functional groups and the parent molecule, nicotinic acid.

Predicted ¹H NMR Data

Solvent: DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.0 | Broad Singlet | 1H | COOH |

| ~9.5 | Singlet | 1H | NH |

| ~8.8 | Doublet | 1H | H-2 (Pyridine) |

| ~8.5 | Doublet | 1H | H-6 (Pyridine) |

| ~8.2 | Triplet | 1H | H-4 (Pyridine) |

| 1.25 | Singlet | 9H | C(CH₃)₃ |

Predicted ¹³C NMR Data

Solvent: DMSO-d₆

| Chemical Shift (δ, ppm) | Assignment |

| ~177.0 | C=O (Amide) |

| ~167.0 | C=O (Carboxylic Acid) |

| ~150.0 | C-6 (Pyridine) |

| ~145.0 | C-2 (Pyridine) |

| ~138.0 | C-5 (Pyridine) |

| ~130.0 | C-3 (Pyridine) |

| ~125.0 | C-4 (Pyridine) |

| ~40.0 | C (CH₃)₃ |

| ~27.0 | C(C H₃)₃ |

Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic Acid) |

| ~3250 | Medium | N-H stretch (Amide) |

| ~3100-3000 | Weak | C-H stretch (Aromatic) |

| ~2970, 2870 | Medium | C-H stretch (Aliphatic) |

| ~1700 | Strong | C=O stretch (Carboxylic Acid) |

| ~1680 | Strong | C=O stretch (Amide I) |

| ~1590, 1480 | Medium | C=C and C=N stretch (Pyridine ring) |

| ~1540 | Medium | N-H bend (Amide II) |

| ~1280 | Medium | C-N stretch |

| ~900 | Medium | O-H bend (out-of-plane) |

Predicted Mass Spectrometry Data

Ionization Mode: Electrospray (ESI+)

| m/z | Assignment |

| 223.10 | [M+H]⁺ |

| 245.08 | [M+Na]⁺ |

| 167.06 | [M+H - C₄H₈O]⁺ |

| 123.04 | [Nicotinic acid + H]⁺ |

| 85.06 | [C₅H₉O]⁺ |

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[1] Tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (0 ppm).[2]

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: 90° pulse, spectral width of 16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: 30° pulse, spectral width of 240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2 seconds, and 1024 or more scans.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shifts to the solvent residual peak or TMS. Integrate the peaks in the ¹H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[3][4]

-

Place the mixture into a pellet die and apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[3][5]

-

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty sample compartment (for KBr pellet) or the clean ATR crystal.

-

Place the sample in the instrument's beam path.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The sample spectrum is automatically ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of the compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with an appropriate solvent mixture, often containing a small amount of formic acid (e.g., 0.1%) to promote protonation for positive ion mode analysis.[7][8]

-

-

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source. This can be a standalone instrument or coupled with a liquid chromatography system (LC-MS).

-

Data Acquisition (ESI+):

-

Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.[9]

-

Optimize the ESI source parameters, including capillary voltage (typically 3-5 kV), nebulizing gas flow, and drying gas temperature and flow, to achieve a stable and strong signal for the protonated molecule [M+H]⁺.[9][10]

-

Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-500).

-

-

Tandem MS (MS/MS) for Fragmentation Analysis (Optional):

-

Isolate the precursor ion of interest (e.g., the [M+H]⁺ ion).

-

Subject the isolated ion to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) at varying collision energies.

-

Acquire the product ion spectrum to observe the fragmentation pattern.

-

-

Data Processing: Analyze the resulting mass spectra to identify the molecular ion and characteristic fragment ions.

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound like this compound.

Caption: Workflow for Spectroscopic Analysis of an Organic Compound.

References

- 1. azolifesciences.com [azolifesciences.com]

- 2. NMR Spectroscopy [www2.chemistry.msu.edu]

- 3. drawellanalytical.com [drawellanalytical.com]

- 4. eng.uc.edu [eng.uc.edu]

- 5. youtube.com [youtube.com]

- 6. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 7. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 8. peptid.chem.elte.hu [peptid.chem.elte.hu]

- 9. phys.libretexts.org [phys.libretexts.org]

- 10. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

Stability and Storage of 5-(2,2-Dimethyl-propionylamino)-nicotinic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of the potential stability and recommended storage conditions for "5-(2,2-Dimethyl-propionylamino)-nicotinic acid" based on established chemical principles and data for structurally related compounds. As of the date of this publication, specific, publicly available stability studies on this compound are limited. The information herein is intended to guide researchers and should be supplemented with in-house experimental data for definitive stability assessment.

Introduction

"this compound" (MW: 222.24 g/mol , Formula: C₁₁H₁₄N₂O₃) is a derivative of nicotinic acid, also known as vitamin B3.[1] Its structure combines a pyridine carboxylic acid core with a pivaloyl amide substituent. Understanding the stability of this molecule is crucial for its handling, storage, and application in research and pharmaceutical development, ensuring its integrity and purity over time. This guide outlines the predicted stability profile, potential degradation pathways, and recommended storage and handling procedures.

Predicted Chemical Stability

The chemical stability of "this compound" is primarily influenced by its two main functional components: the amide linkage and the nicotinic acid core.

Amide Group Stability: Amide bonds are generally stable.[2] However, they are susceptible to hydrolysis under acidic or basic conditions, which is often accelerated by heat.[3][4] The hydrolysis of the amide bond in this molecule would lead to the formation of 5-aminonicotinic acid and pivalic acid. The steric hindrance provided by the bulky tert-butyl group of the pivaloyl moiety may slow the rate of hydrolysis compared to less hindered amides.[5]

Nicotinic Acid Core Stability: The pyridine ring of nicotinic acid is aromatic and thus relatively stable.[6] However, nicotinic acid and its derivatives can be sensitive to light and strong oxidizing agents.[7] Oxidation of the pyridine ring or decarboxylation under harsh conditions are potential degradation pathways, though they typically require more extreme conditions than hydrolysis.[8]

Recommended Storage Conditions

Based on the predicted stability profile, the following storage conditions are recommended to ensure the long-term integrity of "this compound".

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C (Refrigerated) | To minimize the rate of potential hydrolytic and oxidative degradation.[7] |

| Humidity | Store in a dry environment. Use of a desiccator is recommended. | To prevent moisture uptake, which can facilitate hydrolysis of the amide bond.[9] |

| Light | Protect from light. Store in an amber vial or a light-proof container. | The nicotinic acid core may be photosensitive.[7] |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) if possible. | To minimize the risk of oxidation. |

| Container | Tightly sealed, non-reactive container (e.g., glass). | To prevent contamination and exposure to moisture and air. |

Potential Degradation Pathways

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[10] Based on the structure of "this compound," the following degradation pathways are plausible under stress conditions.

Hydrolytic Degradation

-

Acidic and Basic Hydrolysis: Cleavage of the amide bond is the most probable degradation pathway under acidic or basic conditions, especially with heating.[11][12]

Oxidative Degradation

-

Oxidation: The nicotinic acid ring may be susceptible to oxidation, particularly in the presence of strong oxidizing agents.[8] This could lead to the formation of N-oxides or other oxidized derivatives.

Photolytic Degradation

-

Photodegradation: Exposure to UV or visible light may lead to degradation of the pyridine ring.[13][14] The exact nature of the photoproducts would require experimental investigation.

A diagram illustrating the primary predicted degradation pathway is provided below.

Experimental Protocols for Stability Assessment

To definitively determine the stability of "this compound," a comprehensive stability testing program should be implemented according to ICH guidelines.[9][15]

Forced Degradation Studies

Forced degradation studies are performed to identify the likely degradation products and demonstrate the specificity of the analytical method.[16]

Experimental Workflow for Forced Degradation:

Long-Term and Accelerated Stability Studies

These studies are designed to predict the shelf-life of the compound under defined storage conditions.[17]

| Study Type | Storage Condition | Minimum Duration | Testing Frequency |

| Long-Term | 2-8°C | 12 months | 0, 3, 6, 9, 12 months |

| Accelerated | 25°C / 60% RH | 6 months | 0, 3, 6 months |

Handling and Safety Precautions

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

-

Spill and Disposal: In case of a spill, avoid generating dust. Collect the material and dispose of it as chemical waste in accordance with local regulations.

Conclusion

"this compound" is predicted to be a relatively stable compound when stored under appropriate conditions. The primary degradation pathway is likely to be the hydrolysis of the amide bond, which can be minimized by storing the compound in a cool, dry, and dark place. Oxidative and photolytic degradation are also possible and should be mitigated by proper storage. For any application in a research or development setting, it is imperative to conduct formal stability studies to establish a definitive shelf-life and to identify and control any potential impurities.

References

- 1. This compound AldrichCPR 879326-77-9 [sigmaaldrich.com]

- 2. Khan Academy [khanacademy.org]

- 3. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Pivalic Acid Esters, Pivalates [organic-chemistry.org]

- 6. Pyridine - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 9. fdaghana.gov.gh [fdaghana.gov.gh]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. aklectures.com [aklectures.com]

- 13. The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride) - ProQuest [proquest.com]

- 14. UV photolysis for accelerating pyridine biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ema.europa.eu [ema.europa.eu]

- 16. qlaboratories.com [qlaboratories.com]

- 17. database.ich.org [database.ich.org]

The Discovery of Novel Nicotinic Acid Derivatives: A Technical Guide for Drug Development Professionals

Introduction

Nicotinic acid, also known as niacin or vitamin B3, is a well-established therapeutic agent, primarily used for its lipid-lowering effects. However, the therapeutic potential of its derivatives extends far beyond dyslipidemia, with a growing body of research demonstrating significant antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.[1][2] This technical guide provides an in-depth overview of the discovery of novel nicotinic acid derivatives, focusing on their synthesis, biological evaluation, and mechanisms of action. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new therapeutic agents.

Synthetic Strategies for Novel Nicotinic Acid Derivatives

The synthesis of novel nicotinic acid derivatives often begins with the activation of the carboxylic acid group of nicotinic acid, followed by reaction with various nucleophiles to introduce diverse functionalities. A common strategy involves the conversion of nicotinic acid to nicotinoyl chloride or the formation of nicotinic acid hydrazide, which serve as versatile intermediates for the synthesis of a wide range of heterocyclic derivatives.[3][4]

A generalized synthetic workflow for the generation of acylhydrazone and 1,3,4-oxadiazoline derivatives of nicotinic acid is depicted below. This pathway highlights a two-step synthesis, starting from nicotinic acid hydrazide.[5]

Biological Activities and Quantitative Data

Novel nicotinic acid derivatives have demonstrated a broad spectrum of biological activities. The following tables summarize the quantitative data for some of the most promising derivatives in the areas of antimicrobial and anticancer activities.

Antimicrobial Activity

Nicotinic acid derivatives, particularly acylhydrazones and 1,3,4-oxadiazolines, have shown significant activity against a range of bacterial and fungal pathogens.[5] The minimum inhibitory concentration (MIC) is a key measure of antimicrobial efficacy.

| Compound | Derivative Class | Target Organism | MIC (µg/mL) | Reference |

| 5 | Acylhydrazone | Staphylococcus aureus | 7.81 | [5] |

| Staphylococcus epidermidis | 7.81 | [5] | ||

| 13 | Acylhydrazone | Staphylococcus epidermidis ATCC 12228 | 1.95 | [5] |

| Staphylococcus aureus ATCC 6538 | 3.91 | [5] | ||

| MRSA ATCC 43300 | 7.81 | [5] | ||

| 25 | 1,3,4-Oxadiazoline | Bacillus subtilis ATCC 6633 | 7.81 | [5] |

| Staphylococcus aureus ATCC 6538 | 7.81 | [5] | ||

| MRSA ATCC 43300 | 15.62 | [5] | ||

| Candida albicans ATCC 10231 | 15.62 | [5] |

Anticancer Activity

Certain nicotinic acid derivatives have been designed and synthesized as potent anticancer agents, with some exhibiting selective inhibitory activity against key signaling molecules like vascular endothelial growth factor receptor-2 (VEGFR-2).[6] The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.

| Compound | Target | Cell Line | IC50 (µM) | Reference |

| 5c | VEGFR-2 | - | 0.068 | [6] |

| Cytotoxicity | HCT-15 (Colon) | >100 | [6] | |

| Cytotoxicity | PC-3 (Prostate) | 7.9 | [6] | |

| Sorafenib (Reference) | VEGFR-2 | - | 0.09 | [6] |

| Doxorubicin (Reference) | Cytotoxicity | HCT-15 (Colon) | 0.43 | [6] |

| Cytotoxicity | PC-3 (Prostate) | 1.2 | [6] |

Signaling Pathways and Mechanisms of Action

The diverse biological activities of nicotinic acid and its derivatives are mediated through various signaling pathways. Understanding these pathways is crucial for rational drug design and development.

Anti-inflammatory Signaling of Nicotinic Acid

Nicotinic acid exerts its anti-inflammatory effects primarily through the activation of the G-protein coupled receptor 109A (GPR109A).[4] Activation of GPR109A in immune cells like monocytes and macrophages leads to the suppression of pro-inflammatory signaling pathways, such as the NF-κB pathway, resulting in reduced production of inflammatory cytokines like TNF-α and IL-6.[2][4]

Anticancer Mechanism via VEGFR-2 Inhibition

Some novel nicotinic acid derivatives have been shown to exert their anticancer effects by selectively inhibiting VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis.[6] By blocking the VEGFR-2 signaling cascade, these compounds can inhibit the proliferation and migration of endothelial cells, thereby suppressing tumor growth.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reproducible evaluation of novel compounds. The following sections provide methodologies for key assays used in the characterization of nicotinic acid derivatives.

General Workflow for Biological Evaluation

A typical workflow for assessing the biological activity of newly synthesized nicotinic acid derivatives involves a series of in vitro and in vivo assays to determine their efficacy and safety profile.

Antimicrobial Susceptibility Testing: Broth Microdilution for MIC Determination

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium using the broth microdilution method.[7]

1. Preparation of Materials:

-

Test compound (nicotinic acid derivative) dissolved in a suitable solvent (e.g., DMSO).

-

Bacterial strain grown overnight in appropriate broth (e.g., Mueller-Hinton Broth).

-

Sterile 96-well microtiter plates.

-

Sterile broth medium.

2. Inoculum Preparation:

-

Adjust the turbidity of the overnight bacterial culture with sterile saline or broth to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Dilute the adjusted bacterial suspension in the broth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

3. Assay Procedure:

-

Dispense 100 µL of sterile broth into all wells of a 96-well plate.

-

Add 100 µL of the test compound at twice the highest desired concentration to the first well of each row.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

-

Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL per well.

-

Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubate the plate at 35 ± 2°C for 16–20 hours.

4. Determination of MIC:

-

Visually inspect the wells for turbidity (bacterial growth).

-

The MIC is the lowest concentration of the compound at which there is no visible growth.

Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

1. Cell Plating:

-

Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of culture medium.

-

Incubate the plate for 6 to 24 hours to allow the cells to attach.

2. Compound Treatment:

-

Treat the cells with various concentrations of the nicotinic acid derivative.

-

Include a vehicle control (cells treated with the solvent used to dissolve the compound).

-

Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

3. MTT Addition and Incubation:

-

Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

-

Incubate for 2 to 4 hours at 37°C, or until a purple precipitate is visible.

4. Solubilization of Formazan:

-

Add 100 µL of a detergent reagent (e.g., acidified isopropanol or DMSO) to each well.

-

Mix thoroughly to dissolve the formazan crystals.

5. Absorbance Measurement:

-

Read the absorbance at 570 nm using a microplate reader.

-

A reference wavelength of 630 nm can be used to subtract background absorbance.

6. Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats

This model is widely used to evaluate the anti-inflammatory activity of new compounds.[8][9]

1. Animals:

-

Use adult male Wistar rats (or a similar strain) weighing 150-200g.

-

Acclimatize the animals for at least one week before the experiment.

2. Compound Administration:

-

Administer the test compound (nicotinic acid derivative) or a reference drug (e.g., indomethacin) intraperitoneally or orally 30-60 minutes before carrageenan injection.

-

The control group receives the vehicle only.

3. Induction of Edema:

-

Inject 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.

4. Measurement of Paw Edema:

-

Measure the paw volume using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

The degree of edema is calculated as the difference in paw volume before and after carrageenan injection.

5. Data Analysis:

-

Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Conclusion

The field of nicotinic acid derivatives is a rich and rapidly evolving area of drug discovery. The versatility of the nicotinic acid scaffold allows for the synthesis of a wide array of compounds with diverse and potent biological activities. This guide has provided a comprehensive overview of the key aspects of the discovery and development of these novel derivatives, from their synthesis and biological evaluation to their mechanisms of action. The detailed experimental protocols and visual representations of signaling pathways and workflows are intended to serve as a valuable resource for researchers in this exciting field. Further exploration of the structure-activity relationships and optimization of lead compounds hold the promise of delivering new and effective therapies for a range of diseases.

References

- 1. scribd.com [scribd.com]

- 2. ahajournals.org [ahajournals.org]

- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 4. Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]

- 7. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]

- 8. inotiv.com [inotiv.com]

- 9. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 5-(2,2-Dimethyl-propionylamino)-nicotinic Acid: A Detailed Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Nicotinic acid (Niacin or Vitamin B3) and its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. The modification of the nicotinic acid scaffold can lead to compounds with altered pharmacokinetic and pharmacodynamic properties. The synthesis of 5-(2,2-Dimethyl-propionylamino)-nicotinic acid involves the formation of an amide linkage between the amino group of 5-aminonicotinic acid and the acyl group of pivaloyl chloride. This transformation is a common and well-understood reaction in organic synthesis.

Synthesis Scheme

The synthesis of this compound is achieved through the reaction of 5-aminonicotinic acid with pivaloyl chloride. This reaction is an example of nucleophilic acyl substitution, where the amino group of 5-aminonicotinic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of pivaloyl chloride. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.

Caption: Synthetic workflow for this compound.

Experimental Protocol (Generalized)

Materials:

-

5-Aminonicotinic acid

-

Pivaloyl chloride

-

Triethylamine (or another suitable non-nucleophilic base)

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and equipment (round-bottom flask, dropping funnel, magnetic stirrer, etc.)

-

Thin Layer Chromatography (TLC) apparatus

-

Rotary evaporator

-

Recrystallization apparatus

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-aminonicotinic acid (1.0 equivalent) and triethylamine (1.1 to 1.5 equivalents) in anhydrous dichloromethane.

-

Addition of Pivaloyl Chloride: Cool the reaction mixture to 0°C using an ice bath. Slowly add a solution of pivaloyl chloride (1.0 to 1.2 equivalents) in anhydrous dichloromethane to the stirred reaction mixture via a dropping funnel over a period of 30-60 minutes.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-12 hours. Monitor the progress of the reaction by TLC until the starting material is consumed.

-

Work-up:

-

Quench the reaction by adding water or 1M HCl.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) to afford the pure this compound.

Data Presentation

As no specific experimental data for the synthesis of "this compound" was found in the literature, the following table is a template for the characterization data that should be collected upon successful synthesis.

| Parameter | Expected Value/Technique |

| Molecular Formula | C₁₁H₁₄N₂O₃ |

| Molecular Weight | 222.24 g/mol |

| Appearance | White to off-white solid |

| Melting Point | To be determined experimentally (°C) |

| Yield | To be determined experimentally (%) |

| ¹H NMR | To be determined (DMSO-d₆ or CDCl₃) |

| ¹³C NMR | To be determined (DMSO-d₆ or CDCl₃) |

| Mass Spectrometry | m/z [M+H]⁺ expected at 223.10 |

| Infrared (IR) | Characteristic C=O and N-H stretches |

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the scientific literature regarding the biological activity or the signaling pathways associated with This compound . Nicotinic acid itself is known to exert its effects through various mechanisms, including the activation of the G protein-coupled receptor GPR109A, leading to a decrease in free fatty acids in the plasma.[1] It also influences lipid metabolism by inhibiting diacylglycerol O-acyltransferase 2 (DGAT2), an enzyme crucial for triglyceride synthesis.[2]

Further research would be required to determine if the pivaloyl-amino substitution at the 5-position of the nicotinic acid ring alters its biological activity or its interaction with known targets of nicotinic acid.

Conclusion

The synthesis of this compound can be readily achieved in the laboratory through a standard acylation reaction. The provided generalized protocol serves as a foundational method for researchers to produce this compound. Subsequent detailed characterization and biological evaluation are necessary to elucidate its physicochemical properties and potential therapeutic applications. The lack of specific biological data for this derivative highlights an opportunity for future research to explore its pharmacological profile.

References

Analytical methods for "5-(2,2-Dimethyl-propionylamino)-nicotinic acid" quantification

Beginning the Search

I'm starting my investigation by searching for established analytical methodologies. I'll focus on quantifying "5-(2, 2-Dimethyl-propionylamino)-nicotinic acid" in common matrices. My search terms will include the compound name along with "analytical" to refine my results. I expect this initial stage to highlight relevant techniques like HPLC or LC-MS/MS that are commonly used in this type of analysis.

Exploring Methodologies Further

I'm now expanding my search to include specific analytical techniques beyond just general terms. I'm focusing on finding HPLC and LC-MS/MS methods specifically for quantifying this compound in different matrices. My next step will be to extract detailed experimental parameters from these results, paying close attention to things like mobile phase composition and detection methods. Once I've gathered this data, I'll compile it into tables for easy comparison and also start visualizing the overall process with a workflow diagram. Finally, I'll begin drafting detailed experimental protocols based on the most promising approaches I find.

Analyzing the Details

I'm now diving into the experimental details. I'm focusing on extracting quantitative data like LOD, LOQ, linearity, and precision from the literature. I'll structure this data in tables for quick comparison, and I'm also building a visual workflow diagram using Graphviz to map the analytical process from start to finish. Simultaneously, I'll start drafting detailed experimental protocols based on the most promising methods found. Finally, I'll make a logical relationship diagram illustrating key validation parameters.

Application Notes and Protocols for 5-(2,2-Dimethyl-propionylamino)-nicotinic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(2,2-Dimethyl-propionylamino)-nicotinic acid is a derivative of nicotinic acid (Niacin or Vitamin B3). Nicotinic acid and its analogs are known to exert their biological effects primarily through the activation of the G protein-coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2).[1] GPR109A is a Gi-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1][2] This signaling pathway is crucial in various physiological processes, including the regulation of lipolysis in adipocytes and inflammatory responses.[1][2][3]

These application notes provide a detailed protocol for an in vitro assay to characterize the activity of this compound on its putative target, the GPR109A receptor. The primary assay described is a cAMP inhibition assay, a robust method to quantify the agonistic activity of compounds targeting Gi-coupled receptors.

Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₄N₂O₃ | [4] |

| Molecular Weight | 222.24 g/mol | |

| CAS Number | 879326-77-9 | [4] |

| Appearance | Solid | [Sigma-Aldrich] |

Putative Signaling Pathway

Activation of GPR109A by an agonist such as this compound is expected to initiate a signaling cascade that inhibits adenylyl cyclase, leading to reduced intracellular cAMP levels. A secondary pathway involving β-arrestin recruitment may also be triggered.

Caption: GPR109A Signaling Pathway.

Experimental Protocol: GPR109A-Mediated cAMP Inhibition Assay

This protocol describes the measurement of the ability of this compound to inhibit forskolin-stimulated cAMP production in a human embryonic kidney (HEK293) cell line stably expressing human GPR109A.

Materials

-

HEK293 cells stably expressing human GPR109A

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

This compound

-

Nicotinic acid (positive control)

-

Forskolin

-

3-isobutyl-1-methylxanthine (IBMX)

-

cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)

-

384-well white opaque tissue culture plates

-

Multichannel pipette

-

Plate reader compatible with the chosen cAMP assay kit

Experimental Workflow

Caption: GPR109A cAMP Inhibition Assay Workflow.

Procedure

-

Cell Seeding:

-

Culture HEK293-GPR109A cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Harvest the cells and seed them into a 384-well white opaque plate at a density of 5,000-10,000 cells per well.

-

Incubate the plate at 37°C in a 5% CO₂ incubator overnight.

-

-

Compound Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the compound in assay buffer (e.g., DMEM or HBSS with 0.5 mM IBMX) to generate a range of concentrations for the dose-response curve. Also, prepare serial dilutions of the positive control, nicotinic acid.

-

-

Compound Addition and Incubation:

-

Carefully remove the culture medium from the cell plate.

-

Add the diluted compound and control solutions to the respective wells.

-

Incubate the plate at 37°C for 30 minutes.

-

-

Stimulation of Adenylyl Cyclase:

-

Prepare a solution of forskolin in the assay buffer. The final concentration of forskolin should be determined empirically but is typically in the range of 1-10 µM.

-

Add the forskolin solution to all wells except for the negative control wells.

-

Incubate the plate at 37°C for 30 minutes.

-

-

cAMP Detection:

-

Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

-

-

Data Analysis:

-

The data is typically expressed as a percentage of the forskolin-stimulated response.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the EC₅₀ value.

-

Data Presentation

The following table presents representative quantitative data for a known GPR109A agonist. The EC₅₀ value for this compound needs to be determined experimentally.

| Parameter | Cell Line | Assay Type | Agonist | Representative EC₅₀ (nM) |

| GPR109A Activation | HEK293-GPR109A | cAMP Inhibition | Nicotinic Acid | 100-500 |

| GPR109A Activation | HEK293-GPR109A | cAMP Inhibition | This compound | To be determined |

Conclusion

The provided protocol for a GPR109A-mediated cAMP inhibition assay offers a robust framework for the in vitro characterization of this compound. This assay will enable researchers to determine the potency of the compound as a GPR109A agonist and provides a foundational tool for further investigation into its therapeutic potential in areas such as dyslipidemia and inflammation. It is recommended to optimize assay conditions, such as cell number and forskolin concentration, for specific experimental setups.

References

Application Notes and Protocols for High-Throughput Screening of 5-(2,2-Dimethyl-propionylamino)-nicotinic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction